(5-Fluoro-2-methylphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

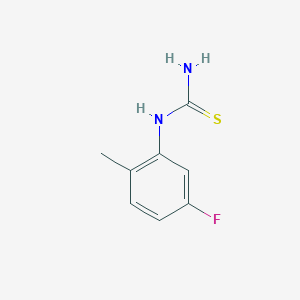

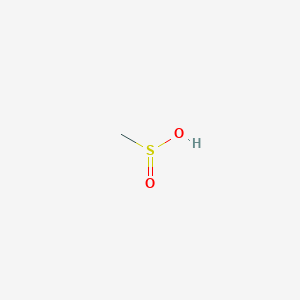

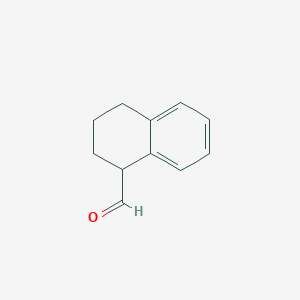

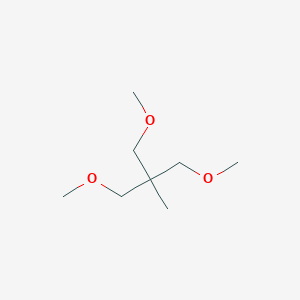

5-Fluoro-2-methylphenyl thiourea is a chemical compound with the molecular formula C8H9FN2S and a molecular weight of 184.24 . It is also known by its IUPAC name, N-(5-fluoro-2-methylphenyl)thiourea .

Synthesis Analysis

Thiourea compounds, including 5-Fluoro-2-methylphenyl thiourea, have been synthesized through various methods. One common approach involves the reaction of anilines with carbon disulfide . More recent advances in the synthesis of urea- and thiourea-based compounds have been discussed in the literature .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methylphenyl thiourea consists of a thiourea group (NH2C=S) attached to a 5-fluoro-2-methylphenyl group . The InChI code for this compound is 1S/C8H9FN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) .Scientific Research Applications

Organic Synthesis

(5-Fluoro-2-methylphenyl)thiourea: serves as an important intermediate in organic synthesis. Its reactivity due to the thiourea moiety allows it to participate in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound can act as a nucleophile in reactions with electrophiles, leading to the formation of various sulfur-containing rings .

Pharmaceutical Industry

In the pharmaceutical industry, this compound has been explored for its potential medicinal properties. Thioureas are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal effects. Specifically, (5-Fluoro-2-methylphenyl)thiourea could be used to develop new drugs that target enzyme inhibition, as it has shown activity against enzymes like α-amylase and α-glucosidase .

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting these enzymes, (5-Fluoro-2-methylphenyl)thiourea could help in managing the symptoms of these diseases .

Antioxidant Potential

Research has indicated that thiourea derivatives can act as antioxidants. This particular compound may contribute to the scavenging of free radicals, thereby protecting cells from oxidative stress. This application is significant in the prevention of diseases caused by oxidative damage, such as cancer and heart disease .

Antibacterial Applications

The antibacterial potential of (5-Fluoro-2-methylphenyl)thiourea has been demonstrated in studies, showing effectiveness against selected bacterial strains. This suggests its use in developing new antibacterial agents, which is crucial in the era of increasing antibiotic resistance .

Coordination Chemistry

In coordination chemistry, (5-Fluoro-2-methylphenyl)thiourea can act as a ligand to form complexes with various metals. These complexes have diverse applications, including catalysis, material science, and as models for biological systems. The fluoro and methyl substituents on the phenyl ring can influence the stability and reactivity of these metal complexes .

Material Science

Thiourea derivatives are used in material science for the synthesis of novel materials with specific properties(5-Fluoro-2-methylphenyl)thiourea could be involved in the creation of polymers or as a precursor for the synthesis of nanomaterials, which have applications in electronics, sensing, and catalysis .

Analytical Chemistry

In analytical chemistry, (5-Fluoro-2-methylphenyl)thiourea can be used as a reagent for the detection of certain metals and anions due to its selective binding properties. This application is valuable in environmental monitoring and quality control processes .

Safety and Hazards

Future Directions

Thiourea compounds, including 5-Fluoro-2-methylphenyl thiourea, continue to be a subject of interest in medicinal chemistry due to their broad range of therapeutic and pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional biological activities, and investigating their potential applications in various fields of medicine and chemistry .

properties

IUPAC Name |

(5-fluoro-2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTMKTPFNGHTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369736 |

Source

|

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-methylphenyl)thiourea | |

CAS RN |

16822-86-9 |

Source

|

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)